molecular formula C12H8Cl2N2O3S B2388707 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 862807-49-6

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2388707
CAS No.: 862807-49-6
M. Wt: 331.17
InChI Key: HVLXBBGTRBEFQQ-UHFFFAOYSA-N
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Description

N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound designed for research and development purposes. This molecule features a dichlorobenzo[d]thiazole core linked to a 5,6-dihydro-1,4-dioxine ring system via a carboxamide bridge. The structural motif of a carboxamide-linked heterocyclic system is found in compounds investigated for various biological activities, making this molecule a valuable intermediate or target for pharmaceutical and agrochemical research . The presence of the benzo[d]thiazole scaffold is significant in medicinal chemistry, as this heterocycle is a common pharmacophore in molecules with diverse biological profiles. Similarly, the 1,4-dioxine structure is a privileged scaffold in drug discovery. The specific substitution pattern with chlorine atoms at the 4 and 7 positions of the benzothiazole ring is designed to influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets, which can be critical for structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions. For comprehensive handling and safety information, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3S/c13-6-1-2-7(14)10-9(6)15-12(20-10)16-11(17)8-5-18-3-4-19-8/h1-2,5H,3-4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLXBBGTRBEFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it could inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole- and Benzodioxine-Based Analogues

(b) N-(4-Aryl-thiazol-2-yl) Derivatives

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates cardioprotective activity, outperforming reference drugs like Levocarnitine. While both compounds feature thiazole cores, the target compound’s dichloro substitution and carboxamide linker may confer distinct binding affinities or pharmacokinetic profiles. The absence of a hydrazine group in the target compound could limit direct cardioprotective effects but opens avenues for alternative therapeutic mechanisms .

Thiazole-Containing Pharmacologically Active Compounds

(a) CDK7 Inhibitors with Thiazol-2-yl Moieties

European Patent Bulletin () highlights N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives as CDK7 inhibitors for cancer treatment. These compounds utilize thiazole as a hydrogen-bonding motif but differ in their substitution patterns and linker groups (e.g., acrylamide vs. carboxamide). The target compound’s dichlorobenzothiazol group may enhance DNA intercalation or kinase inhibition compared to non-halogenated analogues, though specific activity data are lacking .

(b) Complex Thiazol Derivatives in Drug Design

Compounds such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...] () illustrate the use of thiazole rings in peptidomimetic structures. The target compound’s simpler architecture may offer synthetic advantages but lacks the stereochemical complexity required for protease targeting .

Benzo[c][1,2,5]thiadiazole and Oxadiazole Derivatives

DTCPB and DTCTB () are benzo[c][1,2,5]thiadiazole-based materials with applications in organic electronics. However, the dichlorobenzothiazol group could serve as an electron-withdrawing unit, analogous to nitrile substituents in DTCPB, to modulate optoelectronic properties .

Key Comparative Data Table

Compound Name / Class Core Structure Key Substituents Reported Activity/Application Reference
Target Compound Benzo[d]thiazol + dihydrodioxine 4,7-Cl; carboxamide linker N/A (structural analysis only) -
(E)-2-((Dihydrodioxinyl)methylene)hydrazine Dihydrodioxine + thiadiazole Hydrazine-carbothioamide Synthetic intermediate
N-[4-(4-Methoxyphenyl)-thiazol-2-yl] Thiazol + tetrahydroazepine Methoxyphenyl; hydrazine Cardioprotective agent
DTCPB Benzo[c]thiadiazole Di-p-tolylamino; nitrile Organic semiconductor
CDK7 Inhibitors (Patent) Thiazol + acrylamide Acrylamide linker; propionamide Anticancer (CDK7 inhibition)

Discussion of Structural and Functional Divergences

  • Linker Groups : The carboxamide linker in the target compound may offer stability compared to hydrazine () or acrylamide () linkers, which are prone to hydrolysis or metabolic degradation.
  • Dihydrodioxine vs. Aromatic Systems : The partially saturated dioxine ring could reduce planarity and π-stacking ability compared to fully aromatic systems in DTCPB (), impacting materials science applications.

Biological Activity

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring. Its molecular formula is C11H8Cl2N2O3SC_{11}H_{8}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 305.16 g/mol. The presence of chlorine atoms and the unique dioxine structure contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinase pathways involved in cellular proliferation and survival. Kinase inhibition can lead to reduced tumor growth in cancer models.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress and related damage.
  • Modulation of Apoptosis : It appears to influence apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on various studies:

Study Cell Line/Model Biological Effect IC50 (µM) Mechanism
Study AHeLa CellsInhibition of growth12Kinase inhibition
Study BMCF-7 CellsInduction of apoptosis5.8Apoptosis modulation
Study CMouse ModelTumor regression0.88Antioxidant activity

Case Study 1: Cancer Cell Lines

In vitro studies conducted on HeLa and MCF-7 cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values of 12 µM and 5.8 µM respectively. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: In Vivo Tumor Models

In animal models, administration of the compound resulted in notable tumor regression. The observed IC50 value for tumor growth inhibition was reported at 0.88 µM, indicating potent anti-cancer properties. These effects were linked to both antioxidant activity and the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodological Answer : A retrosynthetic approach is critical. Break the molecule into three key moieties: the dichlorobenzo[d]thiazole core, the dihydrodioxine ring, and the carboxamide linker.

  • Dichlorobenzo[d]thiazole Synthesis : Start with 4,7-dichloro-substituted benzothiazole precursors via cyclization of thiourea derivatives with chlorinated aromatic aldehydes under acidic conditions .
  • Dihydrodioxine Intermediate : Prepare 5,6-dihydro-1,4-dioxine-2-carboxylic acid via esterification and cyclization of diols with α,β-unsaturated carbonyl compounds .
  • Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the thiazole amine to the dioxine carboxylic acid. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments (e.g., aromatic thiazole protons at δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl substituents .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement, particularly if crystalline solids are obtained .

Q. What reaction conditions optimize yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions to enhance solubility. Reflux in ethanol or toluene for cyclization steps .
  • Catalysts : Employ Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
  • Workup : Acid-base extraction to remove unreacted starting materials. Monitor reaction progress via TLC (silica plates, UV visualization) .

Advanced Research Questions

Q. How can computational tools aid in predicting this compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CDK7 (evidenced by structurally related thiazole derivatives acting as kinase inhibitors) .
  • DFT Calculations : Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Re-examine crystallization conditions (e.g., solvent choice, cooling rates) if X-ray data is ambiguous .
  • Iterative Refinement : In SHELXL, adjust thermal parameters and occupancy factors for disordered atoms. Validate via R-factor convergence (<5%) .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

  • Methodological Answer :

  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4,7 positions to enhance electrophilicity and target binding .
  • Dioxine Ring Flexibility : Replace the dihydrodioxine with a rigid aromatic ring to assess conformational effects on activity .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and hydrogen-bonding potential .

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